![molecular formula C23H22F4N6O2 B8175997 Hpk1-IN-3](/img/structure/B8175997.png)
Hpk1-IN-3
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Overview
Description
HPK1-IN-3 is a small molecule inhibitor targeting Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1). HPK1 plays a crucial role in regulating immune cell functions, particularly in T cells and dendritic cells. By inhibiting HPK1, this compound aims to enhance immune responses, making it a promising candidate for cancer immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HPK1-IN-3 involves multiple steps, starting with the preparation of key intermediates. One common approach is the use of diaminopyrimidine carboxamides, which are synthesized through a series of reactions involving halogenation, alkylation, and cyclization . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize efficiency and minimize waste. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions: HPK1-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
HPK1-IN-3 has a wide range of scientific research applications, including:
Cancer Immunotherapy: Enhances T cell activation and antitumor immunity by inhibiting HPK1, making it a potential therapeutic agent for various cancers.
Immunology Research: Used to study the role of HPK1 in immune cell signaling and function, providing insights into immune regulation and potential therapeutic targets.
Drug Development: Serves as a lead compound for developing new HPK1 inhibitors with improved potency and selectivity.
Biological Studies: Investigates the effects of HPK1 inhibition on dendritic cell function and T cell responses, contributing to our understanding of immune cell interactions.
Mechanism of Action
HPK1-IN-3 exerts its effects by inhibiting the kinase activity of HPK1. This inhibition prevents the phosphorylation of downstream signaling molecules such as the linker of activated T cells (LAT) and Src homology 2 domain-containing leukocyte protein of 76 kDa (SLP76). As a result, T cell receptor (TCR) signaling is enhanced, leading to increased T cell activation and cytokine production . Additionally, HPK1 inhibition promotes dendritic cell maturation and antigen presentation, further boosting immune responses .
Comparison with Similar Compounds
HPK1-IN-3 is unique in its high potency and selectivity for HPK1 compared to other similar compounds. Some similar compounds include:
Compound K: Another potent HPK1 inhibitor with similar mechanisms of action but different chemical structures.
Isoindolone Compounds: These compounds also inhibit HPK1 but may have different pharmacokinetic properties and selectivity profiles.
This compound stands out due to its superior selectivity and efficacy in enhancing immune responses, making it a valuable tool in cancer immunotherapy and immunology research .
Properties
IUPAC Name |
4-[2-fluoro-6-(trifluoromethyl)anilino]-2-[(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)amino]pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F4N6O2/c1-33-7-6-12-9-18(35-2)17(8-13(12)11-33)30-22-29-10-14(20(28)34)21(32-22)31-19-15(23(25,26)27)4-3-5-16(19)24/h3-5,8-10H,6-7,11H2,1-2H3,(H2,28,34)(H2,29,30,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLXOEIALAVGKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1)NC3=NC=C(C(=N3)NC4=C(C=CC=C4F)C(F)(F)F)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F4N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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